molecular formula C12H24O3 B14494185 1,1-Dimethoxydecan-4-one CAS No. 64546-42-5

1,1-Dimethoxydecan-4-one

Cat. No.: B14494185
CAS No.: 64546-42-5
M. Wt: 216.32 g/mol
InChI Key: QHLAOHGZPQVBRU-UHFFFAOYSA-N
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Description

The methoxy groups may enhance solubility in polar solvents compared to purely aliphatic ketones, while the ketone position could influence steric and electronic interactions during reactions.

Properties

CAS No.

64546-42-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

1,1-dimethoxydecan-4-one

InChI

InChI=1S/C12H24O3/c1-4-5-6-7-8-11(13)9-10-12(14-2)15-3/h12H,4-10H2,1-3H3

InChI Key

QHLAOHGZPQVBRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxydecan-4-one can be synthesized through several methods. One common approach involves the reaction of decan-4-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxy compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, the production of 1,1-Dimethoxydecan-4-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxydecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids, esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxydecan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxydecan-4-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. The methoxy groups and ketone functionality play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence include:

Compound CAS Molecular Formula Molecular Weight Substituents Ketone Position Alkoxy Groups
1,1-Diethoxy-4-methyl-pentan-2-one 56830-23-0 C₁₀H₁₈O₃ 186.25 g/mol Ethoxy, methyl 2 1,1-diethoxy
1-Methoxyoctadecane 6838-81-9 C₁₉H₄₀O 284.52 g/mol Methoxy N/A 1-methoxy
(Hypothetical) 1,1-Dimethoxydecan-4-one N/A C₁₂H₂₄O₃ 216.32 g/mol* Methoxy, decane 4 1,1-dimethoxy

*Hypothetical molecular weight calculated based on formula.

Key Observations:

Alkoxy Group Effects: Methoxy vs. Electronic Influence: Methoxy groups are stronger electron donors via resonance than ethoxy, which may stabilize adjacent carbocations or affect ketone reactivity in nucleophilic additions.

Ketone Position and Chain Length :

  • The ketone in 1,1-diethoxy-4-methyl-pentan-2-one is at position 2, closer to the branched methyl group, which could hinder steric access compared to the hypothetical 1,1-Dimethoxydecan-4-one’s ketone at position 4 on a linear chain.
  • Longer chains (e.g., decane vs. pentane) increase hydrophobicity and boiling points. For instance, 1-Methoxyoctadecane (C19) has a higher molecular weight (284.52 g/mol) and likely higher melting point than shorter-chain analogs .

Physical and Chemical Properties

  • Solubility: Methoxy groups improve solubility in polar solvents. 1,1-Dimethoxydecan-4-one may exhibit better solubility in ethanol or acetone than 1-Methoxyoctadecane, which is predominantly hydrophobic .
  • Boiling Points: Longer chains and functional groups increase boiling points.
  • Reactivity : The ketone in 1,1-Dimethoxydecan-4-one could participate in condensation reactions (e.g., Claisen-Schmidt), while the ethoxy groups in 1,1-diethoxy-4-methyl-pentan-2-one might undergo acid-catalyzed hydrolysis to form acetals .

Research Findings and Trends

  • Synthetic Utility : Alkoxy ketones like 1,1-diethoxy-4-methyl-pentan-2-one are used as intermediates in pharmaceuticals and agrochemicals. The hypothetical compound’s linear chain and methoxy groups could enhance its utility in nucleophilic reactions .
  • Structure-Activity Relationships: Longer chains (e.g., decane vs.

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